molecular formula C16H15FN2O2 B4884083 4-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide

4-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B4884083
M. Wt: 286.30 g/mol
InChI Key: DHLXEQNLKITHMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-fluoro-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide involves complex chemical processes that are designed to produce these compounds with high purity and yield. One method includes the use of fluorogenic reagents for thiols, highlighting the importance of fluorine atoms in these compounds (Toyo’oka et al., 1989). Another approach involves the activation-deactivation of inter-peptide bonds induced by the position of the halogen atom in the benzene ring, showcasing the structural variations and their effects on the compound's properties (Moreno-Fuquen et al., 2022).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been studied using various techniques, including X-ray diffraction (XRD). These studies reveal the planarity, stability, and how the halogen atoms contribute to the molecular assembly and supramolecular properties (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are influenced by the presence of fluorine, which affects reactivity and interactions with other molecules. For example, fluorinated compounds have been developed for their unique electrophilic reactivity, leading to the creation of novel heterocyclic compounds through nucleophilic vinylic substitution reactions (Meiresonne et al., 2015).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. The occurrence of concomitant polymorphism due to disorder in the crystal structure of related compounds indicates the impact of molecular variations on physical properties (Chopra & Row, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are significantly influenced by the molecular structure and the presence of fluorine atoms. The synthesis and characterization of these compounds provide insights into their potential chemical behaviors and interactions (Meiresonne et al., 2015).

Future Directions

The future directions for this compound could involve further optimization of the synthesis process, detailed study of its physical and chemical properties, and exploration of its potential applications in medicinal chemistry .

properties

IUPAC Name

4-fluoro-N-[2-(3-methylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-11-3-2-4-14(9-11)19-15(20)10-18-16(21)12-5-7-13(17)8-6-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLXEQNLKITHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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